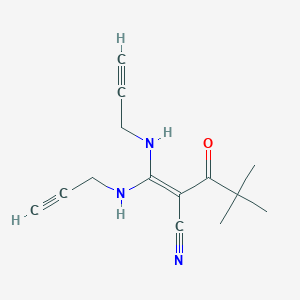![molecular formula C9H14BrNO B2508560 2-[2-(Methylamino)ethyl]phenol hydrobromide CAS No. 1461705-02-1](/img/structure/B2508560.png)
2-[2-(Methylamino)ethyl]phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves Schiff base formation, which is a reaction between an amine and an aldehyde or ketone, resulting in an imine linkage. For example, the synthesis of Schiff base crystals is described, where intermolecular and intramolecular hydrogen bonds play a crucial role in the stabilization of the tautomeric structures . Additionally, dinuclear copper(II) complexes have been synthesized from Schiff bases derived from diethylaminoethylimino groups . These methods could potentially be adapted for the synthesis of "2-[2-(Methylamino)ethyl]phenol hydrobromide."
Molecular Structure Analysis
The molecular structures of the compounds studied are characterized using techniques such as X-ray diffraction, IR, UV/Vis spectroscopy, and NMR . These compounds exhibit features like intramolecular proton transfer, conformational isomerism, and tautomerism, which are important in understanding their reactivity and interactions. The molecular geometry optimizations and spectroscopic properties are often investigated using density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes the potential for tautomerism, as seen in the dependence of tautomerism on solvent types . Additionally, unusual reactions with agents like triphenylborane have been reported, leading to the formation of new structures with distinct optical properties . The deprotection of aromatic methyl ethers using diethylaminoethanethiol demonstrates the potential for selective transformations in the presence of these functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by their spectroscopic signatures and theoretical calculations. Non-linear optical properties are of particular interest due to their potential applications in materials science . The thermodynamic properties of these compounds have been studied over a range of temperatures, providing insights into their stability and reactivity . The supramolecular architecture, including non-covalent interactions such as C-H⋯π and halogen-halogen interactions, is crucial in determining the overall structure and properties of these compounds .
Applications De Recherche Scientifique
Synthesis of Tridentate Ligands and Metal Complexes : 2-[2-(Methylamino)ethyl]phenol hydrobromide has been used in the synthesis of new N,N,O tridentate ligands. These ligands form stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), which could have potential applications in environmental science and coordination chemistry (Kim & Lee, 2006).
Cyclization-Activated Prodrugs : Research has explored basic carbamates of 4-hydroxyanisole, including derivatives of 2-[2-(Methylamino)ethyl]phenol, as cyclization-activated prodrugs. These compounds release active drugs at a predictable rate in response to specific pH levels, suggesting potential applications in targeted drug delivery (Saari et al., 1990).
Gallium(III) Complexes for Biomedical Applications : The compound has been studied in the development of new N4O2-donor acyclic chelators for creating Gallium(III) complexes. These complexes have potential applications in biomedical imaging and therapy (Silva et al., 2015).
Deprotection of Aromatic Methyl Ethers : this compound has been used in the development of new reagents for the deprotection of aromatic methyl ethers, which could be significant in synthetic chemistry (Magano et al., 2006).
Coordination-Driven Self-Assembly : The compound is involved in the formation of a mu 3-carbonato-bridged self-assembled heteromolecular triangle, which has implications in the field of molecular self-assembly and materials science (Mukherjee et al., 2008).
Annulation Synthesis : It has been used in [4 + 2] annulation synthesis processes, contributing to the creation of complex organic molecules that could have applications in pharmaceuticals and organic synthesis (Zhu et al., 2003).
Catalysis in Ethylene Oligomerization : Research on metal complexes of this compound derivatives has demonstrated their application in catalyzing the oligomerization of ethylene, which is important in industrial chemistry (Ngcobo et al., 2019).
Propriétés
IUPAC Name |
2-[2-(methylamino)ethyl]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-10-7-6-8-4-2-3-5-9(8)11;/h2-5,10-11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUXMLDKVJIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)


![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)
